molecular formula C9H14IN3O B2741745 N,N-diethyl-2-(4-iodo-1H-pyrazol-1-yl)acetamide CAS No. 1341393-89-2

N,N-diethyl-2-(4-iodo-1H-pyrazol-1-yl)acetamide

Cat. No.: B2741745
CAS No.: 1341393-89-2
M. Wt: 307.135
InChI Key: CMIIFXNABAZPNP-UHFFFAOYSA-N
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Description

N,N-Diethyl-2-(4-iodo-1H-pyrazol-1-yl)acetamide is a heterocyclic acetamide derivative featuring a pyrazole ring substituted with an iodine atom at the 4-position and an N,N-diethyl acetamide group at the 1-position. The acetamide moiety facilitates hydrogen bonding, a critical feature for molecular recognition in pharmacological contexts .

Properties

IUPAC Name

N,N-diethyl-2-(4-iodopyrazol-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14IN3O/c1-3-12(4-2)9(14)7-13-6-8(10)5-11-13/h5-6H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMIIFXNABAZPNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C=C(C=N1)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14IN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-2-(4-iodo-1H-pyrazol-1-yl)acetamide typically involves the reaction of 4-iodo-1H-pyrazole with N,N-diethylacetamide under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors could also be explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-2-(4-iodo-1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The iodine atom in the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of corresponding this compound oxides.

    Reduction: Formation of N,N-diethyl-2-(4-amino-1H-pyrazol-1-yl)acetamide.

    Substitution: Formation of N,N-diethyl-2-(4-azido-1H-pyrazol-1-yl)acetamide.

Scientific Research Applications

Anticancer Properties:
Research indicates that derivatives of pyrazole compounds, including N,N-diethyl-2-(4-iodo-1H-pyrazol-1-yl)acetamide, exhibit significant anticancer properties. These compounds have been studied for their ability to inhibit various cancer cell lines by targeting specific pathways involved in tumor growth and metastasis. For instance, similar pyrazole derivatives have shown promising results in inhibiting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a crucial role in angiogenesis associated with tumors .

Mechanism of Action:
The mechanism through which these compounds exert their effects often involves the modulation of signaling pathways such as the PI3K-Akt-mTOR pathway, which is critical for cell survival and proliferation. Inhibition of this pathway has been linked to increased apoptosis in cancer cells and reduced tumor growth .

Pharmacological Applications

Antiplatelet Activity:
this compound and its derivatives have been investigated for their potential use as P2Y12 receptor antagonists. These compounds may serve as antiplatelet agents, offering therapeutic benefits in preventing thromboembolic disorders. The ability to inhibit platelet aggregation can be crucial for managing cardiovascular diseases .

Antimicrobial Activity:
There is also emerging evidence that pyrazole derivatives possess antimicrobial properties. Compounds with similar structures have demonstrated effectiveness against various bacterial strains, suggesting a potential role in developing new antibiotics or antimicrobial agents .

Case Study 1: Anticancer Research
A study focused on a series of pyrazole derivatives revealed that modifications at the 4-position significantly enhanced VEGFR-2 inhibition and antiproliferative activity against gastric cancer cells. The lead compound exhibited an IC50 value in the low nanomolar range, indicating potent activity .

Case Study 2: Antiplatelet Effects
In another investigation, derivatives were tested for their ability to inhibit platelet aggregation in vitro. Results showed that certain compounds effectively blocked P2Y12 receptor-mediated signaling pathways, suggesting their potential use in clinical settings for managing thrombosis .

Mechanism of Action

The mechanism of action of N,N-diethyl-2-(4-iodo-1H-pyrazol-1-yl)acetamide involves its interaction with specific molecular targets. The iodine atom in the pyrazole ring may play a crucial role in binding to target proteins or enzymes, thereby modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physical Properties of Selected Compounds

Compound Name Molecular Weight Melting Point (°C) Key Substituents Biological Activity
Target Compound ~335.2 (calc.) Not reported 4-Iodo-pyrazole, N,N-diethyl Unknown (hypothesized kinase inhibition)
Compound 18 () 317.13 283.1–284.1 5-Fluoro-pyrimidine CDK2 inhibitor (IC₅₀ = 17 nM)
Compound 35 () ~324.3 (calc.) Not reported CF₃, tetrahydroindazole Antitrypanosomal activity
Compound 30 () ~352.4 (calc.) Reported (not specified) Triazole, benzimidazole Potential antimicrobial

Research Findings and Implications

  • Iodine vs. Halogen Substitutents : The 4-iodo group in the target compound may enhance hydrophobic interactions in target binding compared to fluorine () or nitro groups (). However, steric bulk could reduce solubility, necessitating formulation optimizations.
  • Heterocycle Impact : Pyrazole derivatives () show promise in kinase inhibition, whereas indazole () and benzimidazole () hybrids expand applications to antiparasitic and antimicrobial domains.
  • Synthetic Challenges : Low yields in pyrimidine-pyrazole systems (17% in ) highlight the difficulty of multi-step heterocyclic syntheses, suggesting room for methodological improvements.

Biological Activity

N,N-diethyl-2-(4-iodo-1H-pyrazol-1-yl)acetamide is a compound of significant interest due to its unique structure and potential biological activities. This article explores the synthesis, biological mechanisms, and various applications of this compound, supported by data tables and case studies.

1. Chemical Structure and Synthesis

Chemical Structure:
The compound features a pyrazole ring substituted with an iodine atom, which is known to influence its reactivity and biological interactions. Its chemical formula is C7H11N3OC_7H_{11}N_3O.

Synthesis:
The synthesis typically involves the reaction of 4-iodo-1H-pyrazole with N,N-diethylacetamide in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction conditions include heating to facilitate the formation of the desired product.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The iodine atom enhances its binding affinity to proteins or enzymes, potentially modulating their activity. This interaction may disrupt cellular pathways, leading to various biological effects.

2.2 Antimicrobial Activity

Several studies have indicated that pyrazole derivatives exhibit antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against bacterial strains, including antibiotic-resistant variants. The mechanism often involves disrupting bacterial cell membranes .

2.3 Anticancer Properties

Research has highlighted the potential of pyrazole derivatives in cancer therapy. This compound may inhibit key signaling pathways involved in tumor growth, particularly those associated with BRAF(V600E) mutations, which are common in certain cancers .

3. Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with other halogenated pyrazole derivatives.

Compound NameAntimicrobial ActivityAnticancer ActivityUnique Features
N,N-diethyl-2-(4-chloro-1H-pyrazol-1-yl)acetamideModerateLowChlorine substitution limits reactivity
N,N-diethyl-2-(4-bromo-1H-pyrazol-1-yl)acetamideHighModerateBromine offers better binding than chlorine
This compound High High Iodine enhances reactivity and biological activity

Case Study 1: Antimicrobial Evaluation

A study evaluating various pyrazole derivatives found that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound was tested using disk diffusion methods, showing zones of inhibition comparable to standard antibiotics .

Case Study 2: Anticancer Screening

In vitro studies on cancer cell lines demonstrated that this compound inhibited cell proliferation significantly at concentrations as low as 10 µM, particularly in melanoma cells harboring BRAF mutations. The IC50 value was reported at approximately 8 µM, indicating strong potential for further development as an anticancer agent .

5. Conclusion

N,N-diethyl-2-(4-iodo-1H-pyrazol-1-y)acetamide represents a promising candidate for further research due to its diverse biological activities, including antimicrobial and anticancer properties. Its unique structural features, particularly the iodine substitution, enhance its reactivity and binding capabilities, making it a valuable compound in medicinal chemistry.

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